molecular formula C13H12O B3144147 1-Methoxy-4-vinylnaphthalene CAS No. 54447-91-5

1-Methoxy-4-vinylnaphthalene

Cat. No.: B3144147
CAS No.: 54447-91-5
M. Wt: 184.23 g/mol
InChI Key: UDBOTPBQDGDMHZ-UHFFFAOYSA-N
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Description

1-Methoxy-4-vinylnaphthalene is an organic compound with the molecular formula C13H12O It is a derivative of naphthalene, featuring a methoxy group at the first position and a vinyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-vinylnaphthalene can be synthesized through several methods. One common approach involves the condensation of 1,2-dihydro-7-methoxy-4-vinylnaphthalene with 3-methyl-3-pentene-1,2-dione, followed by demethylation and reduction . Another method includes the reaction of this compound with acetyl chloride in benzene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

1-Methoxy-4-vinylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different hydro derivatives.

    Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy group which activates the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Hydro derivatives of naphthalene.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

1-Methoxy-4-vinylnaphthalene has several applications in scientific research:

Mechanism of Action

1-Methoxy-4-vinylnaphthalene can be compared with other similar compounds such as 7-Methoxy-1-vinylnaphthalene . While both compounds share a methoxy and vinyl group, their positions on the naphthalene ring differ, leading to variations in their chemical reactivity and applications. The unique positioning of the functional groups in this compound makes it particularly useful in specific synthetic and research applications.

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethenyl-4-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h3-9H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBOTPBQDGDMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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